molecular formula C4H2BrFN2 B2516956 2-Bromo-4-fluoropyrimidine CAS No. 1093407-50-1

2-Bromo-4-fluoropyrimidine

Cat. No.: B2516956
CAS No.: 1093407-50-1
M. Wt: 176.976
InChI Key: PVCLSPGQOWOTNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-fluoropyrimidine is a useful research compound. Its molecular formula is C4H2BrFN2 and its molecular weight is 176.976. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Biologically Active Compounds

Research has demonstrated the utility of fluoropyrimidine derivatives in the synthesis of biologically active molecules. For example, a study by Wada et al. (2012) detailed the facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, which are recognized for their potential as kinase inhibitors, a class of compounds crucial in cancer therapy. This synthesis approach allows for the creation of a diverse array of compounds for further pharmacological evaluation (Wada et al., 2012).

Drug Development and Chemotherapy

Fluoropyrimidines, such as 5-fluorouracil and capecitabine, are cornerstone treatments for various cancers. The pharmacogenetics of fluoropyrimidines, including the impact of genetic variations on drug efficacy and toxicity, is a significant research area. Studies have focused on identifying genetic markers that predict patient response to fluoropyrimidine-based chemotherapy, aiming to tailor treatments to individual patients and minimize adverse effects. For instance, the research by Fernandes et al. (2021) on the pharmacogenomics of fluoropyrimidines in gastrointestinal cancer patients highlights the potential of genetic markers in predicting treatment outcomes, emphasizing the importance of precision medicine in chemotherapy (Fernandes et al., 2021).

Pharmacogenomics and Toxicity Management

The relationship between dihydropyrimidine dehydrogenase (DPD) gene variants and fluoropyrimidine toxicity is a critical area of investigation. Genetic variants in the DPYD gene, which encodes the enzyme DPD responsible for fluoropyrimidine metabolism, can lead to severe toxicity in patients treated with these drugs. Research by Del Re et al. (2017) discusses the clinical significance of DPD deficiency and the potential for pre-treatment screening to prevent adverse drug reactions, illustrating the role of pharmacogenomics in improving patient safety (Del Re et al., 2017).

Mechanism of Action

Target of Action

2-Bromo-4-fluoropyrimidine is a dihalogenated pyridine with a bromine and a fluorine at the 2- and 4-positions . It is primarily used as an intermediate for the synthesis of ligands and catalysts . The primary targets of this compound are the enzymes involved in these synthesis processes .

Mode of Action

This compound interacts with its targets through chemical reactions. For instance, 2,2’-Bipyridine ligands can be easily synthesized from this compound reacting with bis (tributyltin) through Stille coupling . The bromine and fluorine substituents on the pyridine ring enable further functionalization of the synthesized ligands .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the synthesis of ligands and catalysts . For example, it is used to synthesize a bis (pyridine) ligands with 1,2-ethynylbenzene via Sonogashira coupling . The resulting bis (pyridine) stabilizes iodine cation through [N−I−N] + halogen bonding, which is crucial for developing halogenating reagents .

Pharmacokinetics

Its physical properties such as boiling point (188 ± 20 °c) and density (1699 g/mL at 25 °C) suggest that it is a liquid at room temperature and has a relatively high density . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the synthesis of new compounds. For instance, it is used to design a chemical catalyst for site-selective lysine acylation of histones . Additionally, it is used in the synthesis of a Janus-type organoiridium complex bearing both hole- and electron-transporting moieties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the rate and yield of the chemical reactions it is involved in . Additionally, the presence of other reactants and catalysts can also influence its reactivity and the products formed .

Safety and Hazards

The safety information for 2-Bromo-4-fluoropyrimidine includes hazard statements H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

2-Bromo-4-fluoropyridine is an intermediate for ligands and catalysts synthesis . It has been used in the synthesis of a Janus-type organoiridium complex bearing both hole- and electron-transporting moieties . This suggests potential applications in optoelectronic devices .

Biochemical Analysis

Biochemical Properties

2-Bromo-4-fluoropyrimidine is known to interact with various enzymes and proteins. It is often used in the synthesis of 2,2’-Bipyridine ligands through a reaction with bis(tributyltin) via Stille coupling . The presence of bromine and fluorine atoms in the 2 and 4 positions respectively, allows for further functionalization of the synthesized ligands .

Cellular Effects

For instance, fluoropyrimidines can cause cardiotoxicity, leading to conditions such as angina, myocardial infarction, arrhythmias, heart failure, and acute pulmonary edema .

Molecular Mechanism

It is known that fluoropyrimidines, a related class of compounds, exert their effects by inhibiting thymidylate synthase, an enzyme involved in DNA replication . This leads to interference with DNA synthesis, repair, and elongation .

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of approximately 188 ± 20 °C .

Dosage Effects in Animal Models

It is known that fluoropyrimidines, a related class of compounds, can cause severe adverse reactions in individuals with dihydropyrimidine dehydrogenase (DPD) deficiency .

Metabolic Pathways

It is known that fluoropyrimidines, a related class of compounds, are metabolized by the enzyme dihydropyrimidine dehydrogenase (DPD) .

Transport and Distribution

It is known that fluoropyrimidines, a related class of compounds, are rapidly and well absorbed from the gastrointestinal tract, with plasma levels peaking in 1–2 hours .

Subcellular Localization

It is known that fluoropyrimidines, a related class of compounds, can incorporate into nucleic acids, thereby inhibiting the biosynthetic process of DNA and RNA synthesis .

Properties

IUPAC Name

2-bromo-4-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrFN2/c5-4-7-2-1-3(6)8-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCLSPGQOWOTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093407-50-1
Record name 2-bromo-4-fluoropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.